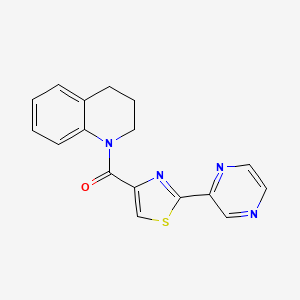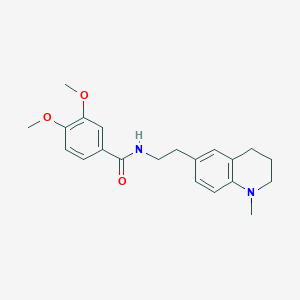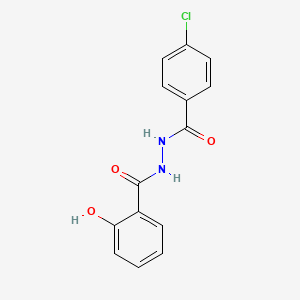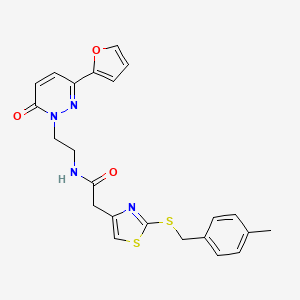![molecular formula C23H30ClN3O4S2 B2494353 N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1215743-41-1](/img/structure/B2494353.png)
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities. For instance, paper discusses a series of benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, which are important in the regulation of fatty acid metabolism. Paper describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential for benzamide derivatives to act as selective class III antiarrhythmic agents.
Synthesis Analysis
The synthesis of related compounds involves the combination of a benzamide scaffold with various substituents that confer the desired biological activity. In paper , the synthesis of N-substituted imidazolylbenzamides is described, which may share synthetic pathways with the compound . Typically, such syntheses involve multiple steps, including the formation of the benzamide core, followed by the introduction of specific functional groups through reactions such as amidation, alkylation, or sulfonation.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core, which is modified with different substituents to achieve specific interactions with biological targets. The ethoxybenzo[d]thiazol and methylsulfonyl groups in the compound of interest suggest that it may interact with hydrophobic pockets within enzymes or receptors, while the diethylaminoethyl moiety could be involved in ionic interactions, as seen in paper .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the ethoxy group might be involved in ether formation or cleavage reactions, while the thiazol moiety could participate in nucleophilic substitutions. The methylsulfonyl group is typically stable but could potentially be involved in sulfonylation reactions. The diethylaminoethyl group may undergo reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the diethylaminoethyl group suggests that the compound may have basic properties and could form salts with acids, which is relevant for its hydrochloride form. The ethoxy and methylsulfonyl groups may contribute to the lipophilicity of the compound, affecting its solubility and permeability. The overall molecular architecture will influence the melting point, boiling point, and stability of the compound. The specific activities of similar compounds, as described in papers and , suggest that the compound may have significant biological activity, potentially related to metabolic regulation or cardiac electrophysiology.
Wissenschaftliche Forschungsanwendungen
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds related to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride, have been described. These compounds exhibit potency in in vitro Purkinje fiber assays, indicating their potential for producing class III electrophysiological activity. This activity is relevant in the context of developing new treatments for arrhythmias, as these compounds showed comparable potency and efficacy to sematilide, a potent selective class III agent undergoing clinical trials (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
A study focusing on the synthesis of new pyridine derivatives incorporating the benzothiazole structure, akin to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride, revealed their potential antimicrobial and antifungal properties. These derivatives were tested for their antibacterial and antifungal activities, suggesting their usefulness in addressing microbial infections (Patel & Agravat, 2007).
Synthetic Applications
The compound and its related structures have been used in various synthetic applications, particularly in the preparation of novel heterocyclic compounds. These synthetic routes provide valuable insights into the manipulation of the core structure for the development of new compounds with potential biological and pharmacological activities (Iwakawa, Pinto, & Szarek, 1978).
Anticancer Evaluation
Derivatives of the compound have been evaluated for their anticancer properties, particularly focusing on indapamide derivatives. These studies have shown that certain derivatives can exhibit significant pro-apoptotic activity against cancer cell lines, such as melanoma, indicating the potential for the development of anticancer agents based on this chemical structure (Yılmaz et al., 2015).
Catalytic Applications
The compound's structure has been incorporated into molybdenum(VI) complexes, which were then encapsulated in zeolite Y to create an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This application demonstrates the compound's versatility and potential in catalysis, contributing to green chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-5-25(6-2)14-15-26(22(27)17-8-11-19(12-9-17)32(4,28)29)23-24-20-13-10-18(30-7-3)16-21(20)31-23;/h8-13,16H,5-7,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITHNSOOMJVXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)


![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)
![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)


![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)
